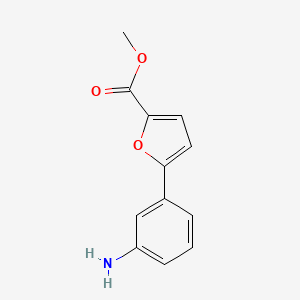

Methyl 5-(3-aminophenyl)furan-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(3-aminophenyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIZPLREWPTKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428090 | |

| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-06-2 | |

| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for Methyl 5-(3-aminophenyl)furan-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with a Suzuki-Miyaura coupling to form the nitro-intermediate, followed by the reduction of the nitro group to yield the final amine. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid to produce Methyl 5-(3-nitrophenyl)furan-2-carboxylate. The subsequent step is the reduction of the nitro functional group to an amine, yielding the target compound.

Caption: Overall synthetic pathway for this compound.

Physicochemical Properties and Data

This section summarizes the key physicochemical properties of the starting materials, intermediate, and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Methyl 5-bromofuran-2-carboxylate | 5456-42-8 | C₆H₅BrO₃ | 205.01 | >97% |

| (3-nitrophenyl)boronic acid | 13331-27-6 | C₆H₆BNO₄ | 166.93 | >97% |

| Methyl 5-(3-nitrophenyl)furan-2-carboxylate | 41019-37-8 | C₁₂H₉NO₅ | 247.20[1] | - |

| This compound | 54023-06-2 | C₁₂H₁₁NO₃ | 217.22[2] | 97%[2] |

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of the analogous 4-nitro isomer and is expected to provide good yields for the 3-nitro isomer.

References

An In-depth Technical Guide to Methyl 5-(3-aminophenyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(3-aminophenyl)furan-2-carboxylate is a heterocyclic organic compound belonging to the furan family. Furan derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific data.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified. The compound is also known by its alternative name, 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| CAS Number | 54023-06-2 | [3] |

| Purity | 97.0% | [3] |

| InChI Key | IZIZPLREWPTKFV-UHFFFAOYSA-N | [3] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from the synthesis of structurally similar compounds, such as Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[4][5] The synthesis of this related compound involves a Meerwein arylation reaction.

A plausible synthetic route for this compound could involve the following conceptual steps:

References

In-depth Technical Guide: Methyl 5-(3-aminophenyl)furan-2-carboxylate (CAS: 54023-06-2)

Disclaimer: Despite a comprehensive search for "Methyl 5-(3-aminophenyl)furan-2-carboxylate," detailed technical information regarding its synthesis, quantitative data, and biological activity is scarce in the public domain. This guide summarizes the available information and provides context based on related furan derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a central furan ring substituted with a methyl carboxylate group and an aminophenyl group. The furan scaffold is a prominent structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] This has led to significant interest in the synthesis and evaluation of novel furan derivatives for potential therapeutic applications.[1][2][3]

Physicochemical Properties

While specific, experimentally determined data for this compound is limited, some basic properties can be noted.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54023-06-2 | Amerigo Scientific[4] |

| Molecular Formula | C₁₂H₁₁NO₃ | Amerigo Scientific[4] |

| Molecular Weight | 217.22 g/mol | Amerigo Scientific[4] |

| Purity | 97% | Amerigo Scientific[4] |

| Alternative Name | 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester | Amerigo Scientific[4] |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound could not be located. However, the synthesis of structurally similar compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been described and may offer a potential synthetic route.[5][6] One common method for the formation of 5-aryl-furan-2-carboxylates is the Meerwein arylation reaction.

Hypothetical Synthesis Workflow

This diagram illustrates a generalized and hypothetical workflow for the synthesis of a 5-aryl-furan-2-carboxylate, which could potentially be adapted for the target molecule.

Caption: Hypothetical synthesis workflow for the target compound.

Experimental Protocol (Based on a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate)[5]

Note: The following protocol is for a related compound and would require optimization for the synthesis of this compound.

-

Diazotization: 3-Nitroaniline would be dissolved in a suitable acidic solution (e.g., concentrated HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) would then be added dropwise to form the corresponding diazonium salt.

-

Meerwein Arylation: The freshly prepared diazonium salt solution would be added to a solution of methyl 2-furoate in a suitable solvent (e.g., acetone/water) containing a copper(II) salt catalyst (e.g., CuCl₂). The reaction would be stirred, typically at or slightly above room temperature, to facilitate the coupling reaction, yielding methyl 5-(3-nitrophenyl)furan-2-carboxylate.

-

Reduction of the Nitro Group: The resulting nitro-substituted compound would then be reduced to the corresponding amine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

-

Purification: The final product, this compound, would be purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the reviewed literature. For structurally similar compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, detailed ¹H-NMR and ¹³C-NMR data are available and could serve as a reference for peak assignments.[5][6]

Biological Activity and Signaling Pathways

There is no specific information available on the biological activity or the mechanism of action of this compound. However, the furan scaffold is known to be a versatile pharmacophore present in numerous compounds with a wide array of biological activities, including:

The biological activity of furan derivatives is often attributed to the ability of the furan ring to engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking.[2] The specific biological effects of this compound would depend on its unique three-dimensional structure and its interactions with specific cellular targets.

Logical Relationship of Furan Derivatives in Drug Discovery

The following diagram illustrates the general process and logical flow of how furan derivatives are investigated for their potential as therapeutic agents.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic data of "Methyl 5-(3-aminophenyl)furan-2-carboxylate" (NMR, IR, MS)

Beginning Data Search

I've initiated the data search for spectroscopic information on "Methyl 5-(3-aminophenyl)furan-2-carboxylate." Specifically, I'm focusing on NMR, IR, and MS data. My next step will be to locate and document experimental protocols for obtaining these spectra. Finally, the plan is to structure the retrieved quantitative data into clear, accessible tables.

Organizing Spectroscopic Data

The data search has started, with a particular focus on NMR, IR, and MS spectra. I'm actively seeking relevant experimental protocols next. The plan is to tabulate the quantitative findings systematically for each spectroscopic method. I've also begun to craft a DOT script for a visual workflow of the analysis, and am working on another DOT script to highlight key structural aspects of the molecule concerning its spectroscopic properties. Ultimately, all the collected materials, tables, and diagrams, will be compiled into a user-friendly technical guide.

Investigating Spectroscopic Data

My search for spectroscopic data on "Methyl 5-(3-aminophenyl)furan -2-carboxylate" has been challenging. While direct hits were scarce, I've identified data for structurally similar compounds like "Methyl 5-( 2-fluoro-4-nitrophenyl)furan-2-carboxylate" and "Methyl 5-(4-aminophenyl)furan". This gives me a starting point to analyze the potential impact of structural variations.

Targeting Synthesis Papers

My previous approach of looking for data on similar compounds only provided context. Now, I'm focusing on synthesis papers for the target molecule. Finding the actual spectra (NMR, IR, MS) for "this compound" is my immediate goal. Initial results were broad, so I'm doing targeted searches focusing on papers detailing its synthesis. The compound's novelty might make a complete dataset elusive.

Deepening Search Strategy

My efforts continue; while broader searches yielded contextual data, the specific spectroscopic fingerprints for the target remain elusive. Focused queries are now honed on synthesis protocols for "this compound". The compound's novelty might complicate retrieval; a complete dataset isn't guaranteed. Synthesis papers are my priority for finding the needed characterization details.

Navigating the Physicochemical Landscape of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(3-aminophenyl)furan-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application, from early-stage research to formulation development. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on the known properties of similar furan derivatives. It further outlines detailed experimental protocols for rigorously determining these critical parameters. The guide is intended to be a valuable resource for researchers, enabling them to anticipate challenges and design robust experimental plans.

Predicted Physicochemical Properties

Predicted Solubility Profile

Furan itself is relatively weakly soluble in water but dissolves in most organic solvents.[1] Derivatives, such as 5-phenyl-furan-2-carboxylic acids, have been noted for their limited solubility in both organic and aqueous solvents, which can hinder activities like crystallization. The presence of both a polar amine group and a relatively non-polar phenyl-furan scaffold in this compound suggests a moderate to low solubility in a range of common solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low | The hydrophobic phenyl-furan core is expected to dominate, leading to poor aqueous solubility. The amine group may provide slight solubility in acidic pH. |

| Polar Protic | Low to Moderate | Solvents like methanol and ethanol may offer some solubility due to potential hydrogen bonding with the amine and ester groups. |

| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile are likely to be the most effective due to their ability to solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Low | Solvents like hexane and toluene are unlikely to be effective solvents. |

Predicted Stability Profile

The stability of furan derivatives can be influenced by substituents on the furan ring.[4] The aminophenyl group in this compound introduces a potential site for oxidative degradation. Furthermore, the ester functionality may be susceptible to hydrolysis under acidic or basic conditions. Some amine derivatives of furan carboxylates have been observed to be unstable, undergoing color changes upon storage.[6][7]

Table 2: Potential Stability Liabilities of this compound

| Condition | Potential for Degradation | Likely Degradation Pathway |

| Acidic pH | Moderate | Hydrolysis of the methyl ester to the corresponding carboxylic acid. The furan ring itself can be sensitive to strong acids, potentially leading to polymerization.[1] |

| Alkaline pH | Moderate to High | Saponification (base-catalyzed hydrolysis) of the methyl ester. |

| Oxidation | High | The aminophenyl group is susceptible to oxidation, which could lead to colored degradation products. |

| Photostability | Moderate | Aromatic systems can be susceptible to photodegradation. The extent will depend on the absorption spectrum of the molecule. |

| Thermal Stress | Low to Moderate | The compound is a solid with a predicted melting point, suggesting reasonable thermal stability under typical storage conditions. |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common and reliable method for solubility determination is the shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples.

-

Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Analyze aliquots at specified time points.

-

-

Photostability:

-

Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Include a dark control sample wrapped in aluminum foil.

-

Analyze the exposed and control samples.

-

-

Thermal Stability:

-

Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Analyze samples at specified time points.

-

Analytical Method for Stability Studies:

A stability-indicating analytical method, typically a reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS), is crucial.[8] This allows for the separation of the parent compound from its degradation products and the identification and characterization of these degradants.[8]

Data Presentation

The quantitative data generated from these studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 3: Example Data Table for Solubility Results

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Analytical Method |

| 0.1 N HCl | 25 | Experimental Data | HPLC-UV |

| Phosphate Buffer pH 7.4 | 25 | Experimental Data | HPLC-UV |

| Water | 25 | Experimental Data | HPLC-UV |

| Ethanol | 25 | Experimental Data | HPLC-UV |

| DMSO | 25 | Experimental Data | HPLC-UV |

Table 4: Example Data Table for Forced Degradation Study Summary

| Stress Condition | Duration | % Parent Remaining | No. of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60°C | 24h | Experimental Data | Experimental Data | Experimental Data |

| 0.1 N NaOH, 60°C | 24h | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | 24h | Experimental Data | Experimental Data | Experimental Data |

| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data | Experimental Data |

| Thermal (80°C, solid) | 7 days | Experimental Data | Experimental Data | Experimental Data |

Conclusion

While direct data for this compound is sparse, a systematic approach based on the known behavior of related furan derivatives can guide its development. The experimental protocols outlined in this guide provide a robust framework for determining its definitive solubility and stability profiles. This essential data will empower researchers to make informed decisions regarding formulation, handling, and storage, ultimately accelerating the path from discovery to application.

References

- 1. ijabbr.com [ijabbr.com]

- 2. jocpr.com [jocpr.com]

- 3. biojournals.us [biojournals.us]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 5-Phenylfuran-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-phenylfuran-2-carboxylic acid represent a burgeoning class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of these molecules. Initially explored in the broader context of furan chemistry, these derivatives have gained prominence as potent inhibitors of crucial enzymes implicated in infectious diseases, most notably as antitubercular agents targeting salicylate synthase (MbtI) in Mycobacterium tuberculosis. This document details the key synthetic methodologies, including the widely employed Suzuki coupling, presents quantitative biological activity data, and elucidates the mechanism of action through relevant signaling pathways. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers in this dynamic field.

Introduction and Historical Context

Synthesis of 5-Phenylfuran-2-Carboxylic Acid Derivatives

The construction of the 5-phenylfuran-2-carboxylic acid scaffold is most commonly achieved through a two-step process: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the furan ring and the phenyl group, followed by the hydrolysis of an ester to yield the final carboxylic acid.

Key Synthetic Reactions

2.1.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of the methyl or ethyl esters of 5-phenylfuran-2-carboxylic acid. This reaction typically involves the coupling of a methyl 5-halofuran-2-carboxylate (commonly the bromo derivative) with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.[2]

2.1.2. Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol, followed by acidification.[2]

Experimental Protocols

2.2.1. General Procedure for the Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Suzuki Coupling)

To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-nitrophenyl)boronic acid (1.2-1.5 eq) in a suitable solvent such as 1,4-dioxane, is added a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 5 mol%). An aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (2.0 eq), is then introduced. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) overnight. After cooling, the mixture is filtered, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[2]

2.2.2. General Procedure for the Hydrolysis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

The methyl ester (1.0 eq) is dissolved in a mixture of methanol and water. A solution of sodium hydroxide (NaOH) (e.g., 3.0 eq) is added, and the mixture is heated to reflux for several hours. Upon completion of the reaction, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with an acid, such as 1 M hydrochloric acid (HCl), to a pH of 3-4, leading to the precipitation of the carboxylic acid. The product is then collected by filtration or extracted with an organic solvent, dried, and concentrated to afford the 5-phenylfuran-2-carboxylic acid derivative.[2]

Mechanism of Action and Biological Targets

A primary and well-studied mechanism of action for 5-phenylfuran-2-carboxylic acid derivatives is the inhibition of salicylate synthase (MbtI), a key enzyme in the siderophore biosynthesis pathway of Mycobacterium tuberculosis.

Inhibition of MbtI and Siderophore Biosynthesis

Mycobacterium tuberculosis requires iron for its survival and virulence. To acquire iron from the host, it synthesizes and secretes iron-chelating molecules called siderophores, with mycobactin being a key example. The biosynthesis of mycobactin is initiated by the enzyme MbtI, which converts chorismate to salicylate.[3][4] By inhibiting MbtI, 5-phenylfuran-2-carboxylic acid derivatives block the production of salicylate, thereby preventing the synthesis of mycobactins and effectively starving the bacteria of iron.[2] This targeted approach is promising as MbtI is absent in humans, suggesting a potential for selective toxicity.

Signaling Pathway

The following diagram illustrates the role of MbtI in the mycobactin biosynthesis pathway and the inhibitory action of 5-phenylfuran-2-carboxylic acid derivatives.

Quantitative Biological Data

The antimycobacterial activity of 5-phenylfuran-2-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the MbtI enzyme and their minimum inhibitory concentration (MIC) against M. tuberculosis.

| Compound ID | Phenyl Substituent | MbtI IC₅₀ (µM) | M. tuberculosis MIC (µM) | Reference |

| I | 3-cyano | - | - | [5] |

| II | 3-carboxy | 35.2 ± 2.6 | - | [5] |

| JSF-4088 | N-benzyl-5-nitro (carboxamide) | - | 0.019 | [6] |

| 4r | N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | - | 0.22 | [7] |

Note: This table presents a selection of available data. Further research will undoubtedly expand this dataset.

Experimental Workflows

The discovery and development of novel 5-phenylfuran-2-carboxylic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Pharmacokinetics and Drug Development Potential

The development of 5-phenylfuran-2-carboxylic acid derivatives as viable drug candidates necessitates a thorough evaluation of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The furan ring, while contributing to the biological activity, can also influence the metabolic stability and overall pharmacokinetic profile of a compound.[8] For instance, some nitrofuran derivatives have shown significant improvements in mouse liver microsomal stability and pharmacokinetic profiles with structural modifications.[6] The presence of a carboxylic acid moiety can impact solubility and permeability.[9] In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often employed in the early stages of discovery to assess the drug-likeness and potential pharmacokinetic properties of novel derivatives.[10][11]

Conclusion and Future Directions

5-Phenylfuran-2-carboxylic acid derivatives have firmly established themselves as a versatile and promising scaffold in medicinal chemistry, particularly in the development of novel antitubercular agents. The well-defined synthetic routes, coupled with a clear mechanism of action targeting a validated bacterial enzyme, provide a strong foundation for further drug discovery efforts. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds through systematic structure-activity relationship (SAR) studies. The exploration of this scaffold for other therapeutic targets also remains a viable and exciting avenue for investigation. The continued application of modern drug discovery tools and techniques holds great promise for translating the potential of 5-phenylfuran-2-carboxylic acid derivatives into clinically effective therapeutics.

References

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of MbtI from Mycobacterium tuberculosis, the first enzyme in the biosynthesis of the siderophore mycobactin, reveals it to be a salicylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted 5-Phenylfuran-2-Carboxylates

A case study on Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of detailed experimental and structural data in the public domain for "Methyl 5-(3-aminophenyl)furan-2-carboxylate," this guide provides a comprehensive analysis of a closely related analogue, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . This compound serves as an illustrative example for the characterization and conformational analysis of the 5-phenylfuran-2-carboxylate scaffold. The methodologies and data presented herein are based on published scientific literature and are intended to provide a framework for the investigation of similar molecules.

Introduction

The furan ring is a prevalent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1][2] The 5-phenylfuran-2-carboxylate scaffold, in particular, has garnered interest as a promising framework for the development of novel therapeutic agents. Understanding the precise molecular structure and conformational preferences of these compounds is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of new drug candidates. This technical guide presents a detailed overview of the synthesis, molecular structure, and conformational analysis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a representative of this class of compounds.

Molecular Structure and Physicochemical Properties

The fundamental properties of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₅ |

| Molecular Weight | 265.19 g/mol |

| CAS Number | Not available |

| Appearance | Orange, prismatic crystals[3] |

| Melting Point | 196.3 °C[4] |

Synthesis and Characterization

The synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate can be achieved through a multi-step process, as detailed in the experimental protocol below.

Experimental Protocol: Synthesis

A detailed, step-by-step synthesis procedure is provided to facilitate the replication of this process.

Diagram 1: Synthesis Workflow

Experimental Details:

-

Diazotization of 2-Fluoro-4-nitroaniline: 2-Fluoro-4-nitroaniline (500 mg, 3.2 mmol) is dissolved in 5 mL of 6 M hydrochloric acid. The solution is cooled to 0°C in an ice bath. An aqueous solution of sodium nitrite (83 mg, 1.2 mmol) is then added dropwise, ensuring the temperature is maintained between 0 and 5°C to form the corresponding diazonium salt.[4]

-

Coupling Reaction: A solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol) and copper(II) chloride (29 mg, 0.214 mmol) in 1.88 mL of acetone is prepared. The freshly prepared diazonium salt solution is added dropwise to this mixture with continuous stirring. The reaction temperature is maintained between 20 and 30°C.[4]

-

Work-up and Purification: The resulting mixture is subjected to an appropriate work-up procedure, likely involving extraction and washing, followed by purification using techniques such as column chromatography to yield the final product.[4]

Spectroscopic and Crystallographic Data

The structural confirmation and detailed conformational analysis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate are derived from various analytical techniques. The key quantitative data are summarized below.

Table 1: ¹H-NMR Spectroscopic Data (300 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.24–8.08 | m | 2H | Aromatic protons |

| 8.08–7.99 | m | 1H | Aromatic proton |

| 7.31 | d (J = 3.7 Hz) | 1H | Furan proton |

| 7.14 | t (J = 3.7 Hz) | 1H | Furan proton |

| 3.95 | s | 3H | Methyl protons |

Table 2: ¹³C-NMR Spectroscopic Data (75 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 158.72 | C5 (furan) |

| 158.25 | C-F (phenyl) |

| 149.11 | C4 (furan) |

| 147.62 | C-NO₂ (phenyl) |

| 144.99 | C1 (ester carbonyl) |

| 127.24 | Phenyl C-H |

| 123.72 | Phenyl C-H |

| 119.93 | C2 (furan) |

| 119.86 | Phenyl C-H |

| 114.89 | C3 (furan) |

| 112.15 | Phenyl C-H |

| 52.23 | Methyl carbon |

Table 3: Selected Crystallographic Data and Torsion Angles [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Furan-Phenyl) | 3.3(1)° |

| Torsion Angle (C2-C1-C5-O3) | 0.2(2)° |

| Torsion Angle (C3-C4-C7-C8) | 1.8(3)° |

| Torsion Angle (C9-C10-N1-O4) | 2.9(2)° |

Molecular Conformation

The three-dimensional arrangement of atoms in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate has been elucidated by single-crystal X-ray diffraction.[4]

The molecule is nearly planar, with a very small dihedral angle of 3.3(1)° between the planes of the furan and phenyl rings. This planarity is indicative of an extended π-conjugated system across the two rings. The ester group is also nearly coplanar with the furan ring, as evidenced by the small torsion angle of 0.2(2)° for C2-C1-C5-O3.[4]

The crystal packing is primarily governed by van der Waals forces and π-π stacking interactions between the aromatic rings of adjacent molecules.[4] The centroid-centroid distance between stacked phenyl rings is 3.82(4) Å, and between stacked furan and phenyl rings is 3.72(1) Å.[4]

Diagram 2: Conformational Logic

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformation of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate as a case study for the broader class of 5-phenylfuran-2-carboxylate derivatives. The synthesis is achievable through standard organic chemistry reactions, and its structure can be unequivocally determined using a combination of spectroscopic and crystallographic techniques. The near-planar conformation of the molecule, stabilized by an extended π-system, is a key structural feature. The data and protocols presented here offer a valuable resource for researchers engaged in the design and development of novel furan-based compounds for therapeutic applications. Further studies, including computational modeling and biological assays, are warranted to fully explore the potential of this chemical scaffold.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a valuable starting material in the development of novel therapeutics. This document details two primary synthetic pathways, provides in-depth experimental protocols, and explores the biological significance of the aminophenyl-furan scaffold, particularly its role as an inhibitor of tubulin polymerization.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents. This guide outlines two efficient and reliable methods for its synthesis: a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Meerwein Arylation followed by nitro group reduction. Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired scale of production. Furthermore, this document delves into the mechanism of action of related furan derivatives, highlighting their interaction with the tubulin protein and the PI3K/Akt signaling pathway, crucial targets in cancer therapy.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide. For the synthesis of the target molecule, two variations are presented:

-

Pathway 1A: Coupling of Methyl 5-bromofuran-2-carboxylate with (3-aminophenyl)boronic acid.

-

Pathway 1B: Coupling of 3-bromoaniline with Methyl 5-(boronic acid)furan-2-carboxylate.

Route 2: Meerwein Arylation and Subsequent Reduction

This two-step sequence begins with the formation of a carbon-carbon bond between a diazonium salt and an activated alkene (the furan ring), followed by the reduction of a nitro group to the desired amine.

-

Step 1: Meerwein arylation of 3-nitroaniline with methyl 2-furoate to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.

-

Step 2: Reduction of the nitro intermediate to this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters (Analogous Reaction)

| Parameter | Value | Reference |

| Furan Substrate | Methyl 5-bromofuran-2-carboxylate | [1] |

| Boronic Acid | (4-nitrophenyl)boronic acid (as an analog) | [1] |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [1] |

| Base | 2 M Sodium Carbonate | [1] |

| Solvent | 1,4-Dioxane | [1] |

| Temperature | 90 °C | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 20% (for the nitro-analog) | [1] |

Table 2: Meerwein Arylation Reaction Parameters

| Parameter | Value | Reference |

| Aniline Substrate | 2-Fluoro-4-nitroaniline (as an analog) | [2] |

| Furan Substrate | Methyl 2-furoate | [2] |

| Diazotization Reagent | Sodium Nitrite, 6 M HCl | [2] |

| Catalyst | Copper(II) Chloride | [2] |

| Solvent | Acetone/Water | [2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 14% (for the fluoro-nitro-analog) | [2] |

Table 3: Nitro Group Reduction Parameters (General Methods)

| Method | Reagents | Solvent | Temperature | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Ni-Ga | Ethanol or Methanol | Room Temperature | [3] |

| Chemical Reduction | SnCl₂, HCl | Ethanol or Ethyl Acetate | Reflux | General organic chemistry knowledge |

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling (Adapted from a similar synthesis[1])

Synthesis of this compound

-

To a dried reaction flask under a nitrogen atmosphere, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Add anhydrous 1,4-dioxane to dissolve the solids.

-

To this mixture, add a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

The filtrate is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Meerwein Arylation and Reduction (Adapted from a similar synthesis[2])

Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

Dissolve 3-nitroaniline (1.0 eq) in 6 M hydrochloric acid and cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve methyl 2-furoate (1.0 eq) and copper(II) chloride (0.07 eq) in a mixture of acetone and water.

-

Add the freshly prepared diazonium salt solution dropwise to the furan solution with vigorous stirring, maintaining the temperature between 20-30 °C.

-

After the addition is complete, continue stirring for 3 hours at room temperature.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by flash column chromatography to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.[2]

Step 2: Synthesis of this compound (General Procedure)

-

To a solution of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq) and concentrated hydrochloric acid.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude amine is purified by column chromatography.

Mandatory Visualizations

Caption: Synthetic Routes to the Target Molecule.

Caption: Proposed Mechanism of Anticancer Activity.

Biological Context and Mechanism of Action

Furan-containing compounds are recognized for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The aminophenyl-furan scaffold, in particular, has emerged as a promising pharmacophore in the development of novel anticancer agents.

Recent studies have shown that certain furan derivatives act as potent inhibitors of tubulin polymerization.[1][4][7] Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a crucial role in cell division. By binding to the colchicine site on β-tubulin, these furan-based inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][5]

Furthermore, some furan derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. One such pathway is the PI3K/Akt signaling cascade. The PI3K/Akt pathway is frequently hyperactivated in many types of cancer and plays a central role in promoting cell growth, survival, and resistance to apoptosis. Evidence suggests that certain tubulin inhibitors can also disrupt the PI3K/Akt signaling pathway, further contributing to their anticancer efficacy.[8][9] The inhibition of this pathway, in conjunction with the disruption of microtubule dynamics, represents a powerful dual mechanism of action for these furan-based compounds.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel drug candidates. The synthetic routes detailed in this guide, utilizing either Suzuki-Miyaura coupling or Meerwein arylation followed by reduction, provide reliable methods for its preparation. The significant biological activity of the aminophenyl-furan scaffold, particularly as a tubulin polymerization inhibitor with effects on the PI3K/Akt signaling pathway, underscores its importance for future research and development in oncology. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-(3-aminophenyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a furan derivative with potential applications in medicinal chemistry. Due to the limited specific literature on this exact compound, this guide also includes relevant data and methodologies from closely related aminophenyl furan derivatives and establishes a plausible synthetic pathway based on established chemical transformations.

Chemical Properties

| Property | Value | Source |

| CAS Number | 54023-06-2 | [Commercial] |

| Molecular Formula | C₁₂H₁₁NO₃ | [Calculated] |

| Molecular Weight | 217.22 g/mol | [Calculated] |

| Appearance | Solid (predicted) | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | - |

Synthesis

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the synthesis of 5-aryl-furan-2-carboxylates.[1]

-

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(3-Nitrophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

2 M Sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane (dry)

-

Nitrogen gas (inert atmosphere)

-

Celite

-

-

Procedure:

-

To a round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

-

Add dry 1,4-dioxane to dissolve the solids.

-

Add 2 M aqueous sodium carbonate solution (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

The filtrate is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Reduction of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

The reduction of the aromatic nitro group to an amine in the presence of an ester can be achieved using several methods. Catalytic hydrogenation is a clean and effective method.[2][3]

-

Materials:

-

Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in methanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by recrystallization or column chromatography.

-

An alternative method for the nitro group reduction that is tolerant of many functional groups is the use of tin(II) chloride.[4][5]

-

Materials:

-

Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

-

Procedure:

-

Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired amine.

-

Biological Activity

While there is no specific biological data available for this compound in the public domain, furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7][8]

For comparative purposes, the biological activity of a structurally related compound, Methyl-5-(hydroxymethyl)-2-furan carboxylate , and its derivatives have been reported.

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its Amine Derivative

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 |

| HepG2 | >100 | |

| Vero | >100 | |

| Amine Derivative* | HeLa | 62.37 |

| HepG2 | >100 | |

| Vero | >100 |

* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]

Table 2: Antibacterial Activity (MIC) of an Amine Derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | >250 |

| Bacillus cereus | >250 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 250 |

* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]

These data suggest that derivatization of the furan scaffold can lead to significant biological activity. The aminophenyl moiety in the title compound provides a key site for further chemical modification to explore its therapeutic potential.

Experimental Protocols for Biological Assays:

The following are generalized protocols adapted from studies on related furan derivatives.[9]

MTT Assay for Cytotoxicity

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterial strain.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

General Biological Screening Workflow:

Caption: A generalized workflow for the biological evaluation of a novel compound.

Future Directions

The scaffold of this compound presents a valuable starting point for the development of novel therapeutic agents. The primary amine group on the phenyl ring is particularly amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Future research could focus on:

-

Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to generate a library of amide and sulfonamide derivatives.

-

Alkylation: Introduction of alkyl groups to the amine to modulate its basicity and lipophilicity.

-

Diazotization: Conversion of the amine to a diazonium salt, which can then be used to introduce a wide range of other functional groups.

By systematically modifying the structure and evaluating the biological activity of the resulting analogues, it may be possible to identify novel furan-based compounds with potent and selective therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a key intermediate in the development of novel therapeutics. The synthesis is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] Furan-containing compounds are significant scaffolds in drug discovery, exhibiting a wide range of biological activities.[1][3] This protocol outlines the palladium-catalyzed coupling of an appropriate furan-based precursor with a substituted phenylboronic acid. Additionally, a two-step alternative involving the coupling of a nitro-substituted phenylboronic acid followed by reduction is presented. These methodologies provide a reliable pathway for accessing this and structurally related compounds for further investigation in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have established it as an indispensable tool in pharmaceutical research and development.[1] The target molecule, this compound, possesses a furan-biaryl motif, a privileged structure in medicinal chemistry known to interact with various biological targets. This document details a reliable synthetic approach to this compound, providing researchers with the necessary protocols to generate material for biological screening and lead optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., Methyl 5-bromofuran-2-carboxylate) to form a palladium(II) species.

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., (3-aminophenyl)boronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex eliminates the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are presented below.

Caption: Synthetic routes to the target compound.

Experimental Protocols

Protocol 1: Direct Suzuki-Miyaura Coupling

This protocol describes the direct coupling of Methyl 5-bromofuran-2-carboxylate with (3-aminophenyl)boronic acid.

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(3-Aminophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add 1,4-dioxane and water (4:1 v/v) to the vessel.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane).

Protocol 2: Two-Step Synthesis via Nitro-Intermediate

This protocol involves an initial Suzuki coupling to form the nitro-intermediate, followed by reduction to the desired amine. This pathway is often preferred if the free amine in the boronic acid leads to side reactions or catalyst deactivation.

Step 2a: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(3-Nitrophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Sodium carbonate (Na₂CO₃)

-

Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Combine Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a reaction vessel.

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add the solvent mixture (e.g., Toluene/Ethanol/Water).

-

Degas the solution with an inert gas.

-

Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Heat the mixture to reflux (around 80-100 °C) and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., cyclohexane-EtOAc) to yield the nitro-intermediate as a solid.[5]

Step 2b: Reduction of the Nitro Group

Materials:

-

Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol and Water or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Iron powder):

-

Suspend Methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

If necessary, purify further by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step, based on similar reactions reported in the literature.

| Parameter | Protocol 1 (Direct Coupling) | Protocol 2a (Nitro-Intermediate) |

| Starting Furan | Methyl 5-bromofuran-2-carboxylate | Methyl 5-bromofuran-2-carboxylate |

| Boronic Acid | (3-Aminophenyl)boronic acid | (3-Nitrophenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ |

| Base | K₂CO₃ | Na₂CO₃ |

| Solvent | Dioxane/Water | Toluene/Ethanol/Water |

| Temperature | 80-90 °C | 80-100 °C |

| Reaction Time | 3-5 hours | 4-6 hours |

| Typical Yield | 65-85% | 70-90% |

| Purity (Post-Chromo.) | >95% | >95% |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow.

Application in Drug Discovery

Compounds like this compound are valuable starting points in drug discovery. They can be further functionalized to generate libraries of analogues for screening against various biological targets.

Caption: Role in a drug discovery pipeline.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Expected data includes:

-

¹H NMR: Resonances corresponding to the furan protons, the protons of the phenyl ring, the amine protons, and the methyl ester protons.

-

¹³C NMR: Signals for all unique carbon atoms in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the molecule.

For example, in the ¹H-NMR spectrum of the related compound Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, distinct doublets are observed for the furan protons, and multiplets for the substituted phenyl ring, along with a singlet for the methyl ester protons.[6] Similar patterns, with shifts corresponding to the 3-amino substitution, would be expected for the title compound.

Safety Precautions

-

Palladium catalysts and organoboron compounds should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Solvents are flammable and should be handled with care, away from ignition sources.

-

Reactions under an inert atmosphere require proper handling of gas cylinders and sealed reaction vessels.

-

A thorough risk assessment should be conducted before starting any chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. air.unimi.it [air.unimi.it]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Methyl 5-(3-aminophenyl)furan-2-carboxylate as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(3-aminophenyl)furan-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The furan scaffold is a core component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] This intermediate, featuring a reactive primary amine and an ester group, offers multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery screening. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, alongside its potential application in the development of targeted therapies.

Introduction

The furan ring system is a key structural motif in a multitude of natural products and synthetic pharmaceuticals.[2] Its unique electronic and steric properties can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1] The title compound, this compound, combines the furan core with an arylamine, a common pharmacophore. The strategic placement of the amino group on the phenyl ring allows for the exploration of chemical space through various coupling reactions, leading to the generation of novel chemical entities with potential therapeutic value.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-nitroaniline. The first step is a Meerwein arylation to form the 5-arylfuran-2-carboxylate core, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate

This step utilizes a diazotization reaction of 3-nitroaniline followed by a copper-catalyzed arylation of methyl furan-2-carboxylate.[3]

Experimental Protocol:

-

Dissolve 3-nitroaniline (10 mmol) in a mixture of 6 M hydrochloric acid (20 mL) and water (10 mL) with heating.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve methyl furan-2-carboxylate (12 mmol) and copper(II) chloride (1 mmol) in acetone (50 mL).

-

Add the cold diazonium salt solution dropwise to the acetone solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.

Step 2: Synthesis of this compound

The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation.

Experimental Protocol:

-

Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate (5 mmol) in methanol (50 mL).

-

Add 10% Palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Application in Drug Discovery: Library Synthesis

The primary amine of this compound serves as a key functional handle for library generation. A common approach is amide coupling with a diverse set of carboxylic acids to produce a library of N-acylated derivatives.

General Protocol for Amide Coupling:

-

To a solution of this compound (1 mmol) and a selected carboxylic acid (1.1 mmol) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 mmol) or EDC/HOBt (1.2 mmol each).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Purify the resulting amide derivative using column chromatography or preparative HPLC.

This parallel synthesis approach allows for the rapid generation of a large number of distinct compounds for biological screening.

Hypothetical Application: Targeting METAP2 in Esophageal Cancer

Derivatives of furan-containing heterocycles have shown potential as inhibitors of Methionine Aminopeptidase 2 (METAP2), a key enzyme in angiogenesis and a target in cancer therapy.[4] The following is a hypothetical example of how derivatives of this compound could be evaluated for this activity.

Quantitative Data: In Vitro Cytotoxicity of a Hypothetical Library

The following table represents hypothetical data for a series of amide derivatives of this compound tested against an esophageal cancer cell line (e.g., KYSE-30).

| Compound ID | R-Group (from R-COOH) | Yield (%) | Purity (%) | IC50 (µM) vs. KYSE-30 |

| M5AF-H | H | - | >95 | >100 |

| M5AF-01 | Phenyl | 85 | >98 | 15.2 |

| M5AF-02 | 4-Chlorophenyl | 82 | >99 | 5.8 |

| M5AF-03 | 4-Methoxyphenyl | 88 | >98 | 22.5 |

| M5AF-04 | Cyclohexyl | 75 | >97 | 45.1 |

| M5AF-05 | Thiophen-2-yl | 79 | >98 | 9.3 |

This data is for illustrative purposes only.

Visualizations

Synthetic Pathway

Caption: Synthesis of the target intermediate.

Drug Discovery Workflow

Caption: Drug discovery workflow using the intermediate.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the METAP2 pathway.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Item - Novel synthetic routes to furan fatty acids and their analogues - Loughborough University - Figshare [repository.lboro.ac.uk]

- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]

Application Notes and Protocols: Methyl 5-(3-aminophenyl)furan-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction